![molecular formula C7H6O B14653351 Bicyclo[3.2.0]hepta-1,4-dien-3-one CAS No. 51577-33-4](/img/structure/B14653351.png)
Bicyclo[3.2.0]hepta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[320]hepta-1,4-dien-3-one is a bicyclic organic compound with the molecular formula C₇H₆O It is characterized by a fused ring system consisting of a cyclopentene ring and a cyclobutene ring, with a ketone functional group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing Bicyclo[3.2.0]hepta-1,4-dien-3-one involves the 4-π-photocyclization of tropone complexed to a Lewis acid . This method allows for the direct formation of the compound from commercially available materials. Another approach involves the thermal rearrangement of tropovalene, although this method is less efficient . Additionally, the [2 + 2] photo-cycloaddition of enone with acetylene followed by acetoxy elimination has been reported, but this route poses safety concerns when scaling up due to the use of acetylene gas .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of its synthesis. The methods mentioned above are primarily used in research settings and may require further optimization for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.0]hepta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups introduced at specific positions on the bicyclic ring system.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.0]hepta-1,4-dien-3-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: Its potential use in materials science and as a precursor for various industrial chemicals is being explored.
Wirkmechanismus
The mechanism by which Bicyclo[3.2.0]hepta-1,4-dien-3-one exerts its effects is primarily through its interactions with molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. The ketone group can participate in various chemical reactions, further modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.0]hepta-2,6-dien-7-one: Similar in structure but with different positions for the double bonds and ketone group.
Bicyclo[4.1.0]heptenes: These compounds have a different ring system but share some chemical properties and reactivity patterns.
Bicyclo[3.1.1]heptan-3-one: Another bicyclic compound with a different ring fusion and functional groups.
Uniqueness
Bicyclo[320]hepta-1,4-dien-3-one is unique due to its specific ring fusion and the presence of a ketone group at the 3-position
Eigenschaften
CAS-Nummer |
51577-33-4 |
|---|---|
Molekularformel |
C7H6O |
Molekulargewicht |
106.12 g/mol |
IUPAC-Name |
bicyclo[3.2.0]hepta-1,4-dien-3-one |
InChI |
InChI=1S/C7H6O/c8-7-3-5-1-2-6(5)4-7/h3-4H,1-2H2 |
InChI-Schlüssel |
SAASAVDUVVXGQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=O)C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)
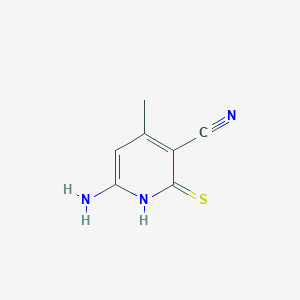




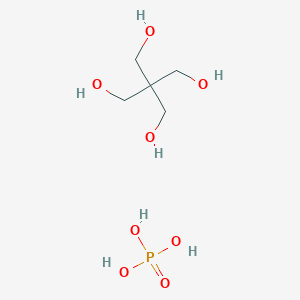
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)
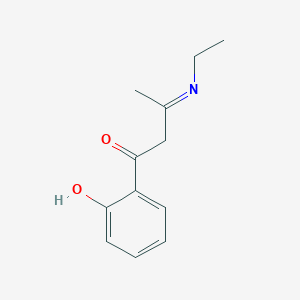
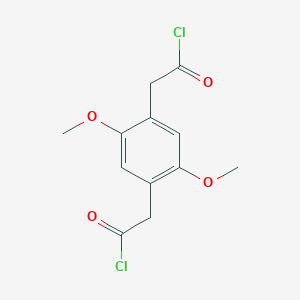
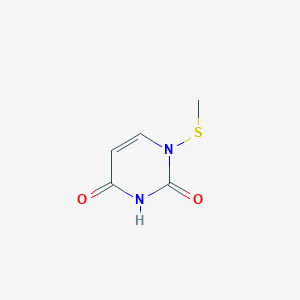
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
